

# 5-Hydroxy-2-methoxyphenylboronic acid

## literature review

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### Compound of Interest

Compound Name:	5-Hydroxy-2-methoxyphenylboronic acid
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An In-Depth Technical Guide to **5-Hydroxy-2-methoxyphenylboronic acid**

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on **5-Hydroxy-2-methoxyphenylboronic acid**. It delves into the compound's synthesis, core physicochemical properties, and its critical applications in modern organic and medicinal chemistry, with a focus on field-proven insights and the causality behind experimental choices.

## Introduction: The Strategic Value of a Substituted Phenylboronic Acid

Phenylboronic acids (PBAs) are a cornerstone of modern synthetic chemistry, prized for their versatility, stability, and relatively low toxicity.<sup>[1][2]</sup> Their most prominent role is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds with exceptional precision.<sup>[3][4]</sup> This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.<sup>[5][6]</sup>

Within this vital class of reagents, **5-Hydroxy-2-methoxyphenylboronic acid** (CAS: 1072952-43-2) emerges as a particularly valuable building block. Its unique substitution pattern—a

hydroxyl group and a methoxy group positioned para and ortho to the boronic acid moiety, respectively—offers distinct advantages. These functional groups provide handles for further chemical modification and can significantly influence the electronic properties of the molecule, modulating its reactivity and the physicochemical properties of its derivatives, such as solubility and biological target engagement.<sup>[1][7]</sup> This guide provides an in-depth exploration of this reagent, from its synthesis to its strategic deployment in complex synthetic workflows.

## Core Physicochemical & Structural Data

A thorough understanding of a reagent's fundamental properties is paramount for its effective use. The key data for **5-Hydroxy-2-methoxyphenylboronic acid** are summarized below.

Property	Value	Reference(s)
CAS Number	1072952-43-2	[8][9][10]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BO <sub>4</sub>	[8][9]
Molecular Weight	167.96 g/mol	[8][9]
Appearance	Typically a white to off-white solid	[11]
Purity	≥97% (Typical commercial grade)	[8]
Solubility	Soluble in polar organic solvents (e.g., Methanol, DMF)	[11]
Storage	Room temperature, in a dry, inert atmosphere	[10]

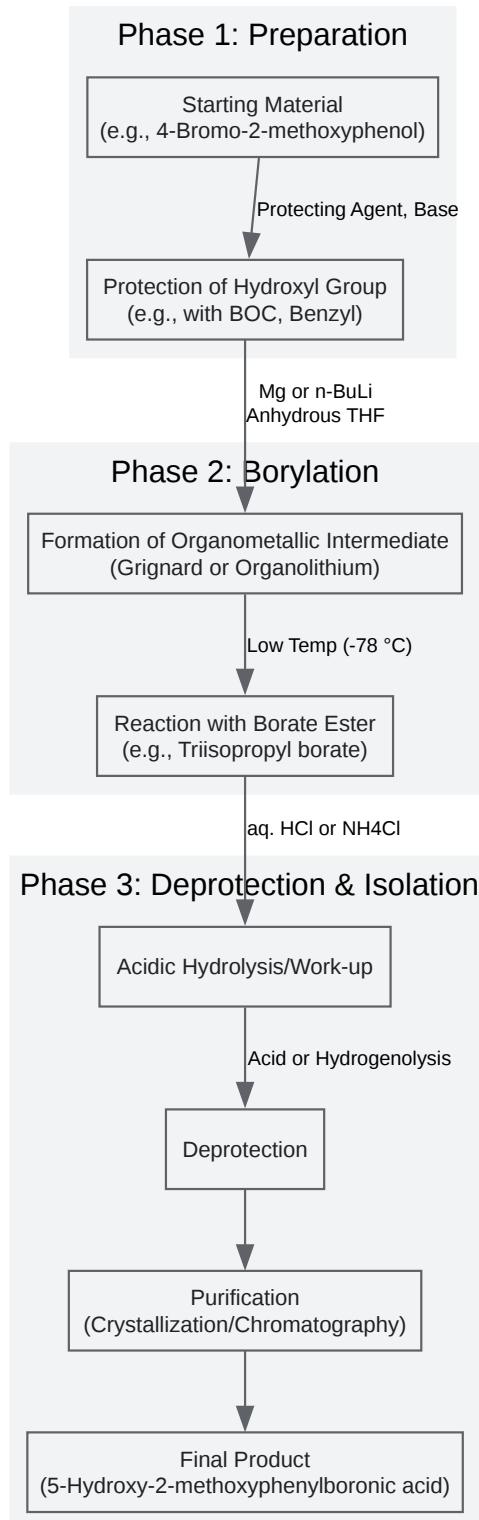
## Synthesis of Arylboronic Acids: A Validated Protocol

The synthesis of arylboronic acids is a well-established process in organic chemistry. One of the most common and reliable methods involves the reaction of an aryl organometallic intermediate (such as a Grignard or organolithium reagent) with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.<sup>[2][12]</sup> The phenolic hydroxyl group is acidic and

incompatible with the highly basic organometallic reagents, necessitating a protection strategy prior to the borylation step.

## Diagram: General Synthesis Workflow

## General Synthesis of a Hydroxyphenylboronic Acid

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Caption: General workflow for arylboronic acid synthesis.

## Step-by-Step Synthesis Protocol

This protocol is a representative methodology adapted from established procedures for preparing hydroxyphenylboronic acids.[\[11\]](#)[\[12\]](#)

### Step 1: Protection of the Phenolic Hydroxyl Group

- Rationale: The acidic proton of the phenol would quench the Grignard or organolithium reagent. Protection, for instance as a tert-butyldimethylsilyl (TBDMS) ether, is essential.
- Dissolve the starting material (e.g., 4-bromo-2-methoxyphenol, 1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
- Add imidazole (1.5 equiv.) followed by the dropwise addition of TBDMS-Cl (1.2 equiv.).
- Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until completion.
- Quench with water, separate the organic layer, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo to yield the protected bromophenol, which can often be used without further purification.

### Step 2: Grignard Reagent Formation and Borylation

- Rationale: The Grignard reagent converts the electrophilic aryl bromide into a potent nucleophile. The subsequent reaction with a borate ester at very low temperatures prevents side reactions.
- To a flame-dried, three-necked flask containing magnesium turnings (1.2 equiv.) under argon, add a small crystal of iodine (as an initiator).
- Add a solution of the protected bromophenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.
- Cool the resulting Grignard solution to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
- Add triisopropyl borate (1.5 equiv.) dropwise, ensuring the internal temperature remains below  $-60\text{ }^\circ\text{C}$ .

- Allow the mixture to warm slowly to room temperature and stir overnight.

#### Step 3: Hydrolysis and Deprotection

- Rationale: Acidic workup hydrolyzes the borate ester to the boronic acid and simultaneously removes the acid-labile silyl protecting group.
- Cool the reaction mixture to 0 °C and slowly quench by adding 2M aqueous HCl.
- Stir vigorously for 1-2 hours until both hydrolysis and deprotection are complete (monitored by TLC).
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography on silica gel to yield pure **5-Hydroxy-2-methoxyphenylboronic acid**.

## Key Applications in Synthesis and Drug Discovery

The utility of **5-Hydroxy-2-methoxyphenylboronic acid** is most pronounced in the construction of biaryl and heteroaryl-aryl structures, which are privileged motifs in medicinal chemistry and materials science.[11]

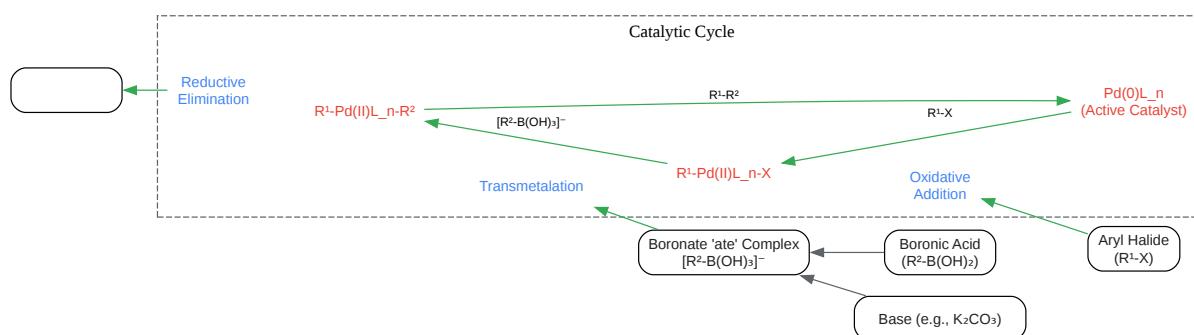
## The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most important application of boronic acids.[13] The reaction creates a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.[4][14]

The reaction proceeds through a well-defined catalytic cycle involving three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[4]

- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g.,  $K_2CO_3$ ,  $K_3PO_4$ ) to form a more nucleophilic "ate" complex.[4][14] This is the causality behind the mandatory presence of a base in the reaction.
- Reductive Elimination: The two organic fragments on the  $Pd(II)$  center couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the active  $Pd(0)$  catalyst to re-enter the cycle.[4]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

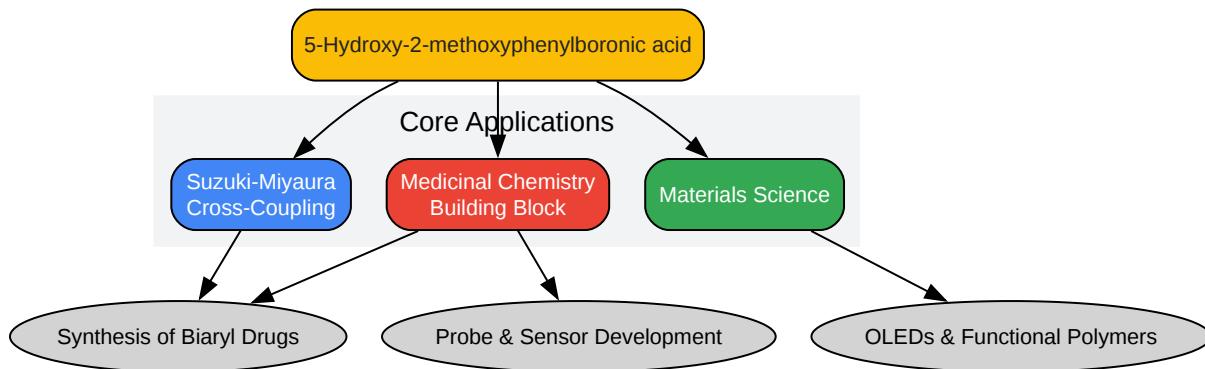
- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), **5-Hydroxy-2-methoxyphenylboronic acid** (1.2-1.5 equiv.), a palladium catalyst (e.g.,  $Pd(dppf)Cl_2$ , 2-5 mol%), and a base (e.g.,  $K_2CO_3$ , 2.0-3.0 equiv.).[15]
- Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or DMA.[15][16] The choice of solvent is critical for solubilizing all components and influencing reaction kinetics.

- Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[16]

## Building Block in Medicinal Chemistry and Drug Discovery

The 5-hydroxy-2-methoxyphenyl motif is a valuable scaffold in drug design.

- Modulation of Pharmacokinetics: The methoxy group is often metabolically stable and can improve oral bioavailability. The hydroxyl group provides a site for hydrogen bonding, which can enhance binding affinity to biological targets, or it can be a point for conjugation or prodrug strategies.[1][17]
- Targeted Therapies: Boronic acids themselves can act as inhibitors of specific enzymes, most notably proteases, by forming a reversible covalent bond with a catalytic serine or threonine residue.[2] While **5-Hydroxy-2-methoxyphenylboronic acid** is primarily used as a structural building block, its boronic acid moiety has inherent potential for direct biological interaction.[5]
- Sensor Technology: Phenylboronic acids are known to reversibly bind with diols, a property exploited in the development of glucose sensors.[17][18] The specific electronic tuning provided by the hydroxy and methoxy substituents can modulate this binding affinity, opening avenues for its use in developing specialized biosensors.[17]



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Caption: Key application areas for the title compound.

## Spectroscopic Profile (Predicted)

Experimental spectral data is best obtained from a Certificate of Analysis for a specific batch. However, a predicted profile based on the known structure provides a valuable reference for characterization.

Spectroscopy	Predicted Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-7.5 ppm), likely exhibiting doublet and doublet-of-doublets splitting patterns.</li><li>- Methoxy Protons: A sharp singlet at ~3.8-4.0 ppm corresponding to the -OCH<sub>3</sub> group.</li><li>- Hydroxyl Protons: A broad singlet for the phenolic -OH (variable shift, ~5-9 ppm) and two broad singlets for the boronic acid -B(OH)<sub>2</sub> protons (can exchange with D<sub>2</sub>O).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Carbons: 6 signals in the aromatic region (~110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH<sub>3</sub>) will be the most downfield. The carbon attached to the boron (C-B) will also have a characteristic shift.</li><li>- Methoxy Carbon: A signal around 55-60 ppm for the -OCH<sub>3</sub> carbon.</li></ul>
Mass Spec (HRMS)	<ul style="list-style-type: none"><li>- Molecular Ion [M+H]<sup>+</sup>: Expected m/z value of 169.0666 for the C<sub>7</sub>H<sub>10</sub>BO<sub>4</sub><sup>+</sup> species.</li><li>- Fragmentation: Potential loss of water (-18) and other characteristic fragments.</li></ul>

## Conclusion

**5-Hydroxy-2-methoxyphenylboronic acid** is more than just a reagent; it is a strategic tool for molecular construction. Its pre-installed functional handles and well-defined electronic properties make it an exceptionally versatile building block for creating novel compounds with tailored properties. Its primary application in Suzuki-Miyaura coupling provides a reliable pathway to complex biaryl structures that are central to pharmaceutical and materials science innovation. As the demand for sophisticated molecular architectures continues to grow, the importance of well-designed, functionalized reagents like **5-Hydroxy-2-methoxyphenylboronic acid** will only increase.

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